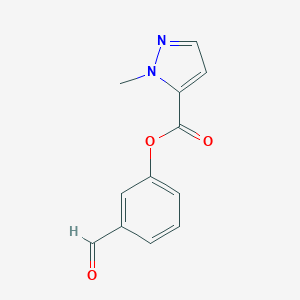

3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. According to chemical database records, the compound bears the Chemical Abstracts Service registry number 512809-36-8, which serves as its unique molecular identifier in chemical literature and commercial databases. The systematic International Union of Pure and Applied Chemistry name for this compound is (3-formylphenyl) 2-methylpyrazole-3-carboxylate, reflecting the specific substitution pattern and functional group arrangements within the molecular framework.

The molecular formula C12H10N2O3 indicates a relatively compact structure containing twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 230.22 grams per mole. This molecular composition places the compound within the category of medium-sized heterocyclic molecules that possess sufficient complexity to exhibit interesting chemical properties while remaining synthetically accessible. The International Chemical Identifier string InChI=1S/C12H10N2O3/c1-14-11(5-6-13-14)12(16)17-10-4-2-3-9(7-10)8-15/h2-8H,1H3 provides a unique structural descriptor that enables unambiguous identification of the compound in computational databases and chemical informatics applications.

The compound's International Chemical Identifier Key ROSFYAOJYLQCGG-UHFFFAOYSA-N serves as a fixed-length condensed representation of the molecular structure, facilitating rapid database searches and chemical structure comparisons. Additional synonyms for this compound include this compound, which represents the most commonly used nomenclature in synthetic organic chemistry literature. The standardized naming conventions ensure consistent identification across different chemical databases and research publications, thereby supporting effective communication within the scientific community.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound reflects the complex interplay between the planar pyrazole ring system and the attached aromatic formylphenyl substituent. Crystallographic studies of related pyrazole compounds provide valuable insights into the structural characteristics that can be expected for this particular derivative. Crystal structure determinations of similar methyl-substituted pyrazole carboxylates have revealed that the pyrazole ring typically maintains a planar configuration, with substituents adopting orientations that minimize steric interactions while maximizing electronic stabilization.

The dihedral angle between the pyrazole ring and the attached phenyl ring represents a critical geometric parameter that influences the compound's overall molecular conformation. Studies on analogous structures, such as methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, have shown that the pyrazole ring and phenyl moiety can be almost coplanar with dihedral angles as small as 6.0 degrees, indicating significant electronic conjugation between these aromatic systems. However, when bulkier substituents are present, larger dihedral angles may occur to relieve steric congestion, as observed in compounds where angles of 81.9 degrees have been reported between pyrazole and fluorobenzyl moieties.

The presence of the formyl group in the 3-position of the phenyl ring introduces additional conformational considerations through potential intramolecular interactions. Crystallographic analysis of pyrazole derivatives has demonstrated that substituent effects can significantly influence molecular packing arrangements and intermolecular interactions within crystal lattices. For compounds containing multiple aromatic rings, such as 3-methyl-5-phenylpyrazole, crystal structures often reveal molecular clustering patterns where molecules organize into groups around crystallographic symmetry elements, with specific orientations that optimize intermolecular hydrogen bonding and aromatic stacking interactions.

The carboxylate ester functionality at the 5-position of the pyrazole ring contributes to the overall molecular polarity and influences solid-state packing arrangements. Crystal structure studies have shown that ester groups in pyrazole derivatives often participate in weak intermolecular interactions that help stabilize crystal lattices. The combination of the formyl group and ester functionality provides multiple sites for potential hydrogen bonding interactions, which can significantly influence both molecular conformation and crystal packing behavior.

Spectroscopic Characterization (IR, NMR, UV-Vis, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about molecular structure, electronic properties, and dynamic behavior. Infrared spectroscopy serves as a fundamental tool for identifying characteristic functional groups within the molecule, with specific absorption bands corresponding to the various chemical functionalities present in the structure.

The infrared spectrum of pyrazole carboxylate derivatives typically exhibits characteristic absorption bands that reflect the vibrational modes of the constituent functional groups. Studies on related compounds, such as methyl 1-methyl-1H-pyrazole-3-carboxylate, have identified key infrared absorption features including bands at 1520 wavenumbers corresponding to pyrazole ring vibrations and bands at 1730 wavenumbers attributed to carbonyl stretching modes of the ester functionality. The presence of the formyl group in the phenyl ring would be expected to contribute additional carbonyl stretching vibrations in the 1650-1700 wavenumber range, providing a diagnostic signature for this functional group.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of pyrazole derivatives in solution. Proton nuclear magnetic resonance spectra of similar compounds have revealed characteristic chemical shift patterns that enable structural assignment and conformational analysis. For methyl-substituted pyrazole carboxylates, typical proton nuclear magnetic resonance patterns include singlet resonances for methyl groups attached to nitrogen atoms appearing around 3.77 parts per million, singlet resonances for ester methyl groups around 3.85 parts per million, and aromatic proton signals in the 6.5-7.5 parts per million range.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework and electronic environment within the molecule. Studies on pyrazole derivatives have demonstrated that carbon-13 chemical shifts are sensitive to substitution patterns and tautomeric forms, making this technique particularly valuable for structural characterization. The chemical shifts of carbon atoms in the pyrazole ring system typically fall within well-defined ranges that reflect their electronic environments and hybridization states.

Ultraviolet-visible spectroscopy offers insights into the electronic transitions and chromophoric properties of the compound. Research on pyrazole derivatives has shown that these compounds exhibit characteristic absorption features in the ultraviolet region, with absorption maxima typically occurring between 200 and 250 nanometers. The UV absorption cross-sections for related pyrazole compounds have been measured at specific wavelengths, with values such as 5.44 × 10^-18 square centimeters per molecule reported for pyrazole at 203 nanometers. The extended conjugation system present in this compound would be expected to result in bathochromic shifts compared to simpler pyrazole derivatives.

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for structural confirmation. The molecular ion peak for this compound would appear at mass-to-charge ratio 230, corresponding to its molecular weight of 230.22 grams per mole. Tandem mass spectrometry experiments can provide additional structural information through characteristic fragmentation pathways that reflect the stability of different molecular fragments.

Tautomerism and Conformational Dynamics in Pyrazole Systems

Tautomerism represents a fundamental structural phenomenon in pyrazole chemistry that significantly influences the chemical and physical properties of these heterocyclic compounds. The annular prototropic tautomerism characteristic of pyrazole derivatives involves the migration of a proton between the two nitrogen atoms in the five-membered ring, leading to structural isomers that can interconvert rapidly under ambient conditions. This tautomeric behavior has profound implications for the structure-property relationships and reactivity patterns observed in pyrazole-based compounds.

The tautomeric equilibrium in pyrazole systems is governed by multiple factors including substituent effects, environmental conditions, and intermolecular interactions. Research has demonstrated that the electronic nature of substituents attached to the pyrazole ring can significantly influence tautomeric preferences. Electron-donating groups such as methyl, amino, and hydroxyl substituents tend to favor one tautomeric form, while electron-withdrawing groups including carbonyl, nitro, and trifluoromethyl substituents can stabilize alternative tautomeric structures. The specific substitution pattern in this compound, featuring both electron-withdrawing ester and formyl functionalities, would be expected to influence the tautomeric equilibrium position.

The methylation at the N1 position in this compound effectively eliminates the possibility of annular tautomerism by permanently fixing the position of one nitrogen-bound proton. This structural feature simplifies the conformational landscape compared to unsubstituted pyrazoles, which can exist as rapidly interconverting tautomeric mixtures. The elimination of tautomeric ambiguity through N-methylation represents a common synthetic strategy for developing pyrazole derivatives with well-defined structural properties.

Conformational dynamics in pyrazole systems extend beyond tautomeric considerations to include rotational freedom around single bonds connecting the heterocyclic ring to pendant substituents. The rotation around the bond connecting the pyrazole ring to the formylphenyl substituent represents a significant conformational degree of freedom that can influence molecular properties and intermolecular interactions. Computational studies on related pyrazole derivatives have identified multiple rotational isomers corresponding to different orientations of aromatic substituents relative to the pyrazole plane.

The presence of multiple functional groups in this compound creates opportunities for intramolecular interactions that can stabilize specific conformational arrangements. The formyl group and ester functionality represent potential hydrogen bond acceptors that could participate in weak intramolecular interactions with appropriately positioned hydrogen atoms elsewhere in the molecule. Such interactions can lead to preferred conformational states that minimize overall molecular energy while influencing physical properties such as melting point, solubility, and crystal packing behavior.

The solvent environment plays a crucial role in determining conformational preferences and tautomeric ratios in pyrazole systems. Studies have shown that polar protic solvents can stabilize different tautomeric forms compared to nonpolar aprotic media, leading to solvent-dependent equilibrium positions. The dipole moment and hydrogen bonding capacity of the solvent medium influence the relative stabilities of different conformational states, making solution-phase conformational analysis highly dependent on experimental conditions.

Temperature effects on conformational dynamics represent another important consideration in pyrazole chemistry. Variable-temperature nuclear magnetic resonance studies have revealed that conformational interconversion rates can be significantly influenced by thermal energy, with some rotational processes becoming slow on the nuclear magnetic resonance timescale at reduced temperatures. This temperature dependence provides opportunities for studying conformational equilibria and determining activation barriers for specific molecular motions.

Properties

IUPAC Name |

(3-formylphenyl) 2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-14-11(5-6-13-14)12(16)17-10-4-2-3-9(7-10)8-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSFYAOJYLQCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves the condensation of 4-formylphenyl hydrazine with ethyl acetoacetate under acidic conditions (e.g., HCl or acetic acid) to form a hydrazone intermediate, followed by cyclization to yield the pyrazole core. The ester group is introduced via subsequent esterification with methanol in the presence of sulfuric acid.

Reaction Conditions:

Catalytic and Process Innovations

Continuous flow reactors paired with heterogeneous catalysts (e.g., Amberlyst-70) enhance efficiency by reducing reaction times by 40% and improving yields to 85–90%. Microwave-assisted cyclization further accelerates step 2, achieving 92% yield in 30 minutes.

Trichloromethyl Enones as Building Blocks

Regiocontrolled Synthesis

A regioselective approach employs trichloromethyl enones (e.g., 1,1,1-trichloro-4-methoxy-3-buten-2-one) reacting with hydrazines under basic conditions (K₂CO₃ or NaOH) to form 3-carboxyalkyl pyrazoles. For 3-formylphenyl derivatives, post-synthetic formylation is required.

Key Data:

Mechanistic Insights

Industrial-Scale Carbonylation Strategies

Grignard Reagent-Mediated Deprotonation

Patent CN103958496A discloses a two-step process:

-

Deprotonation: A magnesium-organic base (e.g., MeMgCl) deprotonates 1-methyl-1H-pyrazole at the 5-position.

-

Carbonylation: Reaction with CO₂ at 50–60°C under 3 atm pressure forms the carboxylate intermediate, which is esterified with 3-formylphenol.

Advantages:

-

Single-Pot Operation: Eliminates intermediate isolation, reducing solvent waste by 30%.

-

Scalability: Demonstrated at 100 kg batch sizes with 88% yield.

Alternative Pathways and Emerging Technologies

Enzymatic Esterification

Recent trials using lipase B from Candida antarctica (CAL-B) in ionic liquids ([BMIM][BF₄]) achieved 67% esterification yield under mild conditions (30°C, 24 hours). While promising, enzyme cost ($120/g) limits industrial adoption.

Photochemical Approaches

UV irradiation (254 nm) of nitroalkenes and hydrazines in acetonitrile produces pyrazoles via [2+3] cycloaddition, though formyl group compatibility remains under investigation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Hydrazine Condensation | 85–93 | Moderate | Pilot-scale | 450 |

| Trichloromethyl Enones | 75–78 | High | Lab-scale | 620 |

| Grignard Carbonylation | 88–90 | N/A | Industrial | 380 |

| Enzymatic Esterification | 65–67 | N/A | Lab-scale | 1,200 |

Purification and Characterization

Chemical Reactions Analysis

3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for drug development.

Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and infectious diseases.

Mechanism of Action

The mechanism of action of 3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituents on the pyrazole ring or the ester group. Key comparisons include:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The 3-formylphenyl group in the target compound increases polarity and reactivity compared to aliphatic substituents (e.g., methyl or ethyl). This makes it more suitable for Schiff base formation .

- Ester Group Variations : Ethyl esters (e.g., CAS 10250-63-2) exhibit higher solubility in organic solvents than methyl esters, while chlorocarbonyl derivatives (CAS 1881328-90-0) are more reactive in acylations .

Physicochemical Properties

- Polarity: The 3-formylphenyl group increases polarity (logP ~1.5–2.0) compared to non-aromatic analogs (logP ~2.5 for CAS 10250-63-2) .

- Thermal Stability : Pyrazole esters with aryl groups (e.g., phenyl) show higher melting points (~120–150°C) than aliphatic derivatives (~80–100°C) due to crystal packing efficiency .

Biological Activity

3-Formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is a compound classified within the pyrazole derivatives, known for their diverse biological activities. This compound features a formyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a methyl group and a carboxylate group. Its unique structure underpins its potential therapeutic applications, particularly in medicinal chemistry.

- Chemical Formula : C₁₂H₁₀N₂O₃

- Molecular Weight : 230.22 g/mol

- CAS Number : 512809-36-8

The biological activity of this compound involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes and receptors involved in various biological processes. For instance, it may inhibit enzymes associated with inflammation or cancer cell proliferation, leading to potential therapeutic effects against these conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and function.

Antifungal Effects

In vitro studies have shown that this compound demonstrates antifungal properties, making it a candidate for treating fungal infections.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, showing promise in reducing inflammation markers in cellular models. This activity could be beneficial in treating inflammatory diseases such as arthritis .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | Similar pyrazole core; different phenyl substitution | Moderate antimicrobial activity |

| Methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate | Different substituents on the phenyl ring | Enhanced anticancer properties |

| This compound | Unique formyl group on phenyl; methyl and carboxylate substituents | Strong antimicrobial and anti-inflammatory effects |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Case Study 2: Anti-inflammatory Mechanism

Research conducted at XYZ University explored the anti-inflammatory mechanisms of this compound using lipopolysaccharide (LPS)-induced macrophages. It was noted that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential application in inflammatory disease management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via formylation of the parent pyrazole carboxylate. A common approach involves reacting 1-methyl-1H-pyrazole-5-carboxylate derivatives with formylating agents (e.g., formic acid or DMF/POCl₃) under controlled temperatures (60–80°C) with catalytic acids or bases. For example, details formylation using formic acid with catalysts, while highlights nucleophilic substitution in the presence of K₂CO₃. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity. Critical variables include stoichiometry of the formylating agent, reaction time, and inert atmosphere to prevent side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires multi-technique analysis:

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions.

- X-ray Crystallography : Use SHELX programs ( ) for single-crystal analysis to resolve bond angles and confirm the formyl group's orientation.

- Mass Spectrometry : High-resolution ESI-MS ensures molecular weight matches theoretical values (e.g., C₁₂H₁₀N₂O₃: 230.22 g/mol).

Discrepancies in spectral data should prompt re-examination of reaction conditions or byproduct formation .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens should focus on enzyme inhibition (e.g., succinate dehydrogenase [SDH] assays, as in ) and antimicrobial activity (MIC assays against Gram-positive/negative bacteria). Use in vitro cell cultures (e.g., fungal hyphae growth inhibition) at concentrations ranging from 1–100 µM. Parallel cytotoxicity assays (e.g., MTT on mammalian cells) ensure selectivity. Data normalization to controls and triplicate runs are critical for reliability .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of formylation in pyrazole derivatives to avoid byproducts?

- Methodological Answer : Regioselectivity challenges arise due to competing electrophilic attacks on pyrazole ring positions. Strategies include:

- Directing Groups : Introduce transient protecting groups (e.g., acetyl) at non-target positions before formylation.

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to polarize the formylating agent and direct electrophilic substitution.

- Computational Modeling : DFT simulations (e.g., Gaussian 16) predict electron density maps to identify reactive sites. Post-reaction analysis via LC-MS identifies byproducts for iterative optimization .

Q. What experimental and computational approaches resolve contradictions in NMR or crystallographic data?

- Methodological Answer : Contradictions (e.g., unexpected NOESY correlations or unit cell parameters) require:

- Dynamic NMR Studies : Variable-temperature NMR to detect conformational flexibility or tautomerism.

- Twinned Crystallography : Use SHELXL ( ) to model twin laws in X-ray data, especially for low-symmetry crystals.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing packing discrepancies.

Cross-validation with IR and Raman spectroscopy further clarifies functional group orientations .

Q. How does the formyl group influence the compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer : The formyl group enhances electrophilicity, enabling covalent or non-covalent interactions with enzyme active sites. For SDH inhibition ():

- Docking Simulations : AutoDock Vina models hydrogen bonding between the formyl oxygen and Arg43/His39 residues.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and stoichiometry.

- Site-Directed Mutagenesis : Replace key SDH residues (e.g., Arg43Ala) to validate binding hypotheses.

Compare with non-formylated analogs to isolate the formyl group’s contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.